LogP Differential: 6-Amino-3-chloro-2-fluorobenzonitrile Exhibits 28% Higher Lipophilicity Than Its 4-Amino Regioisomer
The target compound (6-amino-3-chloro-2-fluorobenzonitrile) has a predicted logP of 2.51 . In contrast, the regioisomer 4-amino-2-chloro-5-fluorobenzonitrile (CAS 1228376-68-8) exhibits a logP of only 1.96 under the same prediction methodology . This represents a ΔlogP of +0.55, corresponding to a roughly 3.5-fold increase in intrinsic lipophilicity.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.51 (predicted) |
| Comparator Or Baseline | 4-Amino-2-chloro-5-fluorobenzonitrile: 1.96 (predicted) |
| Quantified Difference | ΔlogP = +0.55 (28% higher; ~3.5× lipophilicity increase) |
| Conditions | Predicted values via ACD/Labs or analogous algorithm; reported on Chemsrc and ChemicalBook platforms |
Why This Matters
Higher logP can directly influence oral absorption, blood-brain barrier penetration, and metabolic clearance, making the target compound a preferred starting point for CNS-targeted or cell-permeable probe design.
